molecular formula C17H17N3OS2 B5881966 N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide

Cat. No. B5881966
M. Wt: 343.5 g/mol
InChI Key: GOIZNVJUBKTVFE-UHFFFAOYSA-N
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Description

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It was first developed by Pfizer and later acquired by Pfizer's subsidiary, Pfizer Inc. The drug has been shown to have potent immunosuppressive effects and has been investigated for its potential to treat rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide acts as a JAK inhibitor and inhibits the activity of JAK1 and JAK3. This leads to the inhibition of cytokine signaling pathways that are involved in the pathogenesis of autoimmune diseases. The drug has been shown to be selective for JAK1 and JAK3 and has minimal activity against other JAK isoforms.
Biochemical and Physiological Effects:
N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been shown to have potent immunosuppressive effects in preclinical studies. The drug has been shown to reduce the production of several cytokines, including interleukin-2 (IL-2), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). These cytokines are known to play a role in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide has several advantages for lab experiments. The drug has been extensively studied and its mechanism of action is well understood. It is also highly selective for JAK1 and JAK3 and has minimal activity against other JAK isoforms. However, the drug has some limitations for lab experiments. It is a synthetic compound and may have limited solubility in some solvents. It is also a potent immunosuppressant and may have off-target effects in some experiments.

Future Directions

There are several future directions for the research on N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide. One potential direction is the investigation of the drug's potential to treat other autoimmune diseases, such as multiple sclerosis and lupus. Another potential direction is the development of more selective JAK inhibitors that have fewer off-target effects. Additionally, the drug's potential to treat other diseases, such as cancer, is also an area of future research.

Synthesis Methods

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide is a synthetic compound that is synthesized using a multi-step process. The synthesis involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,5-dimethylbenzamide in the presence of a base to form the desired product.

Scientific Research Applications

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, the drug has been shown to have potent immunosuppressive effects by inhibiting the activity of a protein called Janus kinase (JAK). JAK is involved in the signaling pathways of several cytokines that are known to play a role in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-9-5-10(2)7-13(6-9)15(21)19-17(22)20-16-14(8-18)11(3)12(4)23-16/h5-7H,1-4H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIZNVJUBKTVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C(=C(S2)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,5-dimethylbenzamide

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